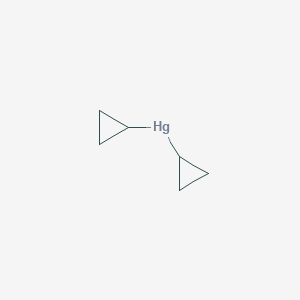
Dicyclopropylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopropylmercury, also known as this compound, is a useful research compound. Its molecular formula is C6H10Hg and its molecular weight is 282.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
DCPM is primarily utilized as a reagent in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable in synthetic organic chemistry.
- Cyclopropane Opening Reactions : DCPM has been shown to mediate the opening of cyclopropanes, leading to the formation of more complex structures. This reaction is crucial in synthesizing various organic compounds with potential pharmaceutical applications .
- Regioselectivity and Stereochemistry : Research indicates that DCPM can influence regio- and stereochemical outcomes in reactions involving cyclopropyl derivatives. The presence of internal nucleophiles plays a significant role in determining the selectivity of these reactions .
Catalysis
DCPM is also explored for its catalytic properties, particularly in reactions requiring mercury-mediated processes.
- Lactonization Reactions : Studies have demonstrated that DCPM can facilitate lactonization reactions of cyclopropyl acid derivatives. These reactions are essential for producing cyclic esters, which are important intermediates in organic synthesis .
- Cleavage of Cyclopropylcarbinols : DCPM has been used to cleave cyclopropylcarbinols via intramolecular mechanisms, showcasing its utility in generating functionalized products from simple precursors .
Material Science
In addition to its applications in organic synthesis and catalysis, DCPM is being investigated for its potential uses in material science.
- Polymer Chemistry : The unique properties of DCPM allow it to be used as a precursor for developing new polymeric materials. Its reactivity can be harnessed to create polymers with specific functionalities, which are desirable in various industrial applications.
- Nanomaterials : Research into the use of DCPM in the synthesis of nanomaterials is ongoing. The ability to control the morphology and composition of nanostructures using organomercury compounds like DCPM opens new avenues for developing advanced materials with tailored properties.
Case Study 1: Mercury-Mediated Reactions
A study published in Journal of Organic Chemistry highlighted how DCPM was utilized to mediate the opening of cyclopropanes under mild conditions, demonstrating its effectiveness as a reagent for synthesizing more complex organic molecules . The regioselectivity observed was attributed to the steric effects introduced by the dicyclopropyl groups.
Case Study 2: Catalytic Applications
Research conducted by Fox et al. utilized DCPM in NMR studies to explore ligand exchange processes within organomercury compounds. The findings suggested that DCPM could serve as a model compound for understanding the behavior of similar organometallic species under varying conditions .
属性
CAS 编号 |
13955-96-9 |
|---|---|
分子式 |
C6H10Hg |
分子量 |
282.74 g/mol |
IUPAC 名称 |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
InChI 键 |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
规范 SMILES |
C1CC1[Hg]C2CC2 |
同义词 |
Dicyclopropylmercury(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















